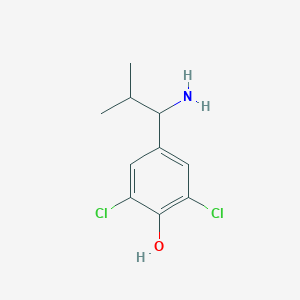
4-(1-Amino-2-methylpropyl)-2,6-dichlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Amino-2-methylpropyl)-2,6-dichlorophenol is an organic compound that features a phenol group substituted with two chlorine atoms and an amino group attached to a branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2-methylpropyl)-2,6-dichlorophenol typically involves the reaction of 2,6-dichlorophenol with 1-amino-2-methylpropane. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include bases such as sodium hydroxide or potassium carbonate, which facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-2-methylpropyl)-2,6-dichlorophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove the chlorine atoms, forming a less substituted phenol.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
4-(1-Amino-2-methylpropyl)-2,6-dichlorophenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(1-Amino-2-methylpropyl)-2,6-dichlorophenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenol group can participate in various chemical reactions. The chlorine atoms enhance the compound’s reactivity and stability, making it a versatile intermediate in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
2-(1-Amino-2-methylpropyl)-4-chlorophenol: Similar structure but with one less chlorine atom.
Aminomethyl propanol: Contains an amino group and a hydroxyl group on a branched alkyl chain.
1-Amino-2-methyl-2-propanol: A related compound with a similar amino and hydroxyl functional group arrangement.
Uniqueness
4-(1-Amino-2-methylpropyl)-2,6-dichlorophenol is unique due to the presence of two chlorine atoms on the phenol ring, which significantly alters its chemical properties and reactivity compared to similar compounds. This makes it particularly useful in specific synthetic applications where enhanced reactivity is desired.
Properties
Molecular Formula |
C10H13Cl2NO |
|---|---|
Molecular Weight |
234.12 g/mol |
IUPAC Name |
4-(1-amino-2-methylpropyl)-2,6-dichlorophenol |
InChI |
InChI=1S/C10H13Cl2NO/c1-5(2)9(13)6-3-7(11)10(14)8(12)4-6/h3-5,9,14H,13H2,1-2H3 |
InChI Key |
AANFNDHPMKQGEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC(=C(C(=C1)Cl)O)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




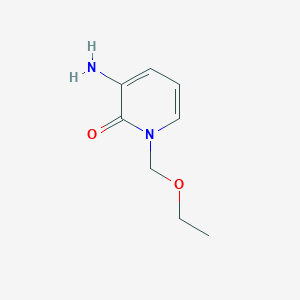
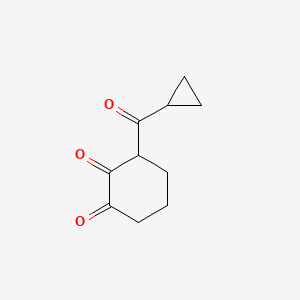
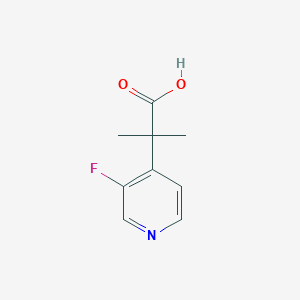
![1-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13068836.png)

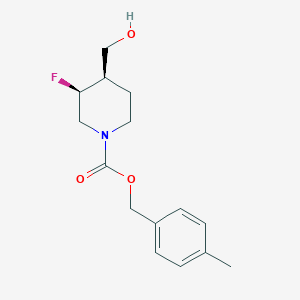
![7-Acetylspiro[4.5]decan-6-one](/img/structure/B13068852.png)

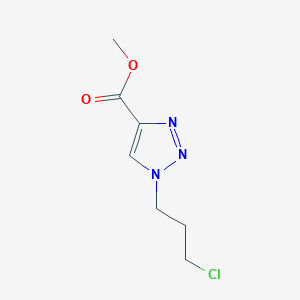
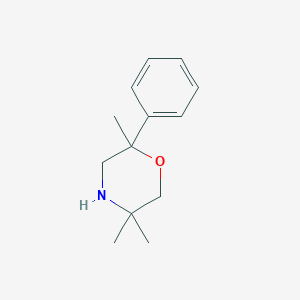
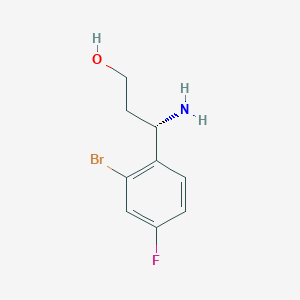
![1-[(3-Chlorothiophen-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13068880.png)
